1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-(3-phenylmethoxypropyl)triazol-4-amine |
InChI |
InChI=1S/C12H16N4O/c13-12-9-16(15-14-12)7-4-8-17-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10,13H2 |
InChI Key |
LCERJDYNENPIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Click Chemistry Approach via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle:
The most widely employed method for synthesizing 1,2,3-triazoles, including the target compound, is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach offers regioselectivity, high yields, and mild reaction conditions.
- Preparation of Azide Intermediate:
The azide precursor, typically a benzyl azide derivative, is synthesized from corresponding benzyl halides or benzyl alcohols via nucleophilic substitution with sodium azide.
Example: Benzyl bromides treated with sodium azide in DMF at elevated temperatures.
Preparation of Alkyne Intermediate:
The alkyne component, such as 3-(benzyloxy)prop-2-yn-1-ol, is prepared through propargylation of suitable alcohols or via other alkynylation methods.Cycloaddition Reaction:
Under copper catalysis (CuSO₄·5H₂O and sodium ascorbate), the azide and alkyne react in a solvent such as DMSO or t-butanol/water mixture at room temperature or slightly elevated temperatures (~25–60°C).
The reaction proceeds via the formation of a copper acetylide intermediate, which reacts with the azide to form the 1,2,3-triazole ring with high regioselectivity.
Representative Reaction Conditions and Data:
| Parameter | Conditions | Reference |
|---|---|---|
| Catalyst | CuSO₄·5H₂O + sodium ascorbate | , |
| Solvent | DMSO, t-butanol/H₂O (2:1) | , |
| Temperature | Room temperature to 60°C | , |
| Reaction Time | 0.5–8 hours | , |
| Yield | 77–99% | , |
Benzyl halide → Benzyl azide → CuAAC with propargyl derivatives → 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine
- The reaction tolerates various functional groups, enabling the synthesis of diverse derivatives.
- The regioselectivity favors the 1,4-disubstituted triazole, consistent with the CuAAC mechanism.
Multi-Step Synthesis Involving Intermediates
Principle:
Alternative routes involve the synthesis of intermediate benzyl-1,2,3-triazole derivatives, followed by functionalization to introduce the benzyloxypropyl side chain.
- Step 1: Synthesis of Benzyl-1,2,3-Triazole Core
Starting from benzyl bromides or alcohols, treatment with sodium azide yields benzyl azides, which undergo CuAAC with terminal alkynes to form benzyl-1,2,3-triazoles.
Step 2: Functionalization of the Triazole Core
The core is then modified by nucleophilic substitution or coupling reactions to attach the 3-(benzyloxy)propyl group at the N-1 position of the triazole ring.Step 3: Introduction of the Amino Group at C-4
The amino group at the 4-position of the triazole ring can be introduced via nitration followed by reduction or via direct amination strategies.
- This approach allows for modular synthesis, enabling the introduction of various substituents at different positions.
- The key challenge is controlling regioselectivity and avoiding side reactions such as oligomerization or decomposition.
Specific Research-Backed Synthesis Protocols
- In a study by, the synthesis of substituted benzyl-1,2,3-triazoles utilized PBr₃ to convert benzyl alcohols into benzyl bromides, followed by azidation and CuAAC to generate the core triazole structure.
- Hydrolysis of ester intermediates yielded the free acid, which was then functionalized to incorporate the benzyloxypropyl side chain via nucleophilic substitution.
Complete Reaction Pathway (from):
Benzyl alcohol → Benzyl bromide (PBr₃) → Benzyl azide (NaN₃) → CuAAC with propargyl derivatives → Functionalization to attach benzyloxypropyl group
Reaction Conditions Summary:
Summary of Key Preparation Methods
Chemical Reactions Analysis
1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields for triazole derivatives vary widely (17.9–79.5%), influenced by reaction conditions. The target compound’s synthesis likely aligns with moderate-to-high yields seen in CuAAC reactions .
Pharmacological and Functional Comparisons
Key Observations :
- Unlike nitroimidazole-containing analogs (e.g., ), the target compound lacks electronegative groups critical for DNA intercalation or enzyme inhibition.
Biological Activity
1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine (CAS No. 1877941-06-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The molecular formula is CHNO, with a molecular weight of 232.28 g/mol. The presence of the benzyloxy group and the triazole moiety is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. Specifically, 1,2,4-triazole derivatives have been reported to possess antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine | E. coli | TBD |
| 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine | B. subtilis | TBD |
| 4-Amino-5-aryl-4H-1,2,4-triazole | P. aeruginosa | 5 µg/mL |
| Mannich base derivatives | S. aureus | Comparable to Levofloxacin |
The above table summarizes the antimicrobial activity of various triazole derivatives. The specific MIC for 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine against common bacterial strains is still under investigation.
The mechanism by which triazoles exert their antibacterial effects often involves inhibition of key enzymes such as DNA gyrase and disruption of cell wall synthesis. Molecular docking studies suggest that the triazole ring can act as a bioisostere for carboxylic acids, enhancing binding interactions with target proteins .
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications on the triazole ring and substituents significantly impact biological activity. For instance:
- Lipophilic substituents at specific positions on the triazole ring enhance antibacterial potency.
- Hydrophilic groups may improve solubility and bioavailability.
Research has shown that compounds with a benzyloxy group tend to exhibit increased activity against resistant bacterial strains due to enhanced lipophilicity and better membrane penetration .
Case Study 1: Antibacterial Screening
A series of synthesized triazole derivatives were screened against E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. Compounds similar to 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine demonstrated significant antibacterial activity comparable to standard antibiotics like ceftriaxone .
Case Study 2: Leishmanicidal Activity
In studies focusing on leishmaniasis treatment, triazole-based compounds showed potent activity against Leishmania parasites. However, they also exhibited moderate cytotoxicity against mammalian cells, indicating a need for further optimization to enhance selectivity .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, describes a protocol using copper(I) bromide, cesium carbonate, and dimethyl sulfoxide (DMSO) at 35°C for 2 days, yielding 17.9% . Optimization strategies include:
- Catalyst Screening : Testing alternative copper sources (e.g., CuI, CuSO₄·5H₂O) to enhance regioselectivity and reduce side reactions.
- Solvent Effects : Polar aprotic solvents like DMSO or DMF may improve solubility, while greener alternatives (e.g., PEG-water mixtures) could reduce environmental impact.
- Temperature Control : Lower temperatures (e.g., 25°C) might slow reaction kinetics but improve selectivity.
- Design of Experiments (DoE) : Use factorial design (e.g., varying catalyst loading, solvent ratio, and temperature) to identify optimal conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration. For example, used ¹H NMR (δ 8.87 ppm for pyridine protons) and ¹³C NMR to validate aromatic and triazole carbons .
- HRMS (ESI) : Verify molecular weight (e.g., m/z 215 [M+H]⁺ in ) .
- HPLC-PDA/MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.
- X-ray Crystallography : Resolve ambiguous structural features (e.g., intramolecular hydrogen bonds in ) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this triazole derivative?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level (as in ) calculates:
- HOMO-LUMO Gaps : Predict charge transfer interactions (e.g., HOMO localized on triazole, LUMO on benzyloxypropyl group) .
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., amine group as a nucleophilic center).
- Thermodynamic Properties : Simulate Gibbs free energy changes for reactions (e.g., protonation equilibria) .
- Software Tools : Gaussian, ORCA, or CRYSTAL for simulations; VMD or PyMOL for visualization .
Q. What strategies resolve contradictions in spectral data or crystallographic results during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with DFT-predicted values (e.g., ’s ¹³C NMR vs. computed spectra) .
- Dynamic NMR : Detect conformational exchange in solution (e.g., variable-temperature studies).
- Single-Crystal Analysis : Resolve discrepancies in hydrogen bonding (e.g., ’s S(6) ring motif) .
- Isotopic Labeling : Confirm ambiguous proton assignments (e.g., deuterium exchange for NH groups).
Q. How do steric and electronic effects of the benzyloxypropyl substituent influence intermolecular interactions and supramolecular assembly?
- Methodological Answer :
- X-ray Analysis : In , the benzyl group participates in C–H⋯N hydrogen bonds, forming zigzag chains .
- Steric Effects : Bulky substituents may disrupt π-π stacking but enhance van der Waals interactions.
- DFT Calculations : Quantify interaction energies (e.g., dimerization energy via B3LYP-D3) .
Q. What are the best practices for designing reaction pathways to introduce diverse functional groups at the triazole ring while maintaining regioselectivity?
- Methodological Answer :
- Click Chemistry : Use CuAAC for regioselective 1,4-disubstitution (e.g., ’s bis-triazole synthesis) .
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines).
- Microwave-Assisted Synthesis : Accelerate reactions and improve yields (e.g., 30-minute cycles vs. 48-hour conventional methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
